4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Kinase inhibitor design Lipophilic efficiency Structure-activity relationship (SAR)

4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623‑23‑9, C₁₇H₁₁FN₄O, MW 306.29) is a synthetic heterocyclic small molecule belonging to the 1-phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine family. The pyrazolo[3,4‑d]pyrimidine scaffold is a well‑established adenine‑mimetic core that potently inhibits multiple tyrosine kinases, including VEGFR‑2, TIE‑2, and VEGFR‑3, and is widely exploited in anti‑angiogenic and anticancer drug discovery.

Molecular Formula C17H11FN4O
Molecular Weight 306.3
CAS No. 872623-23-9
Cat. No. B2884249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS872623-23-9
Molecular FormulaC17H11FN4O
Molecular Weight306.3
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)OC4=CC(=CC=C4)F
InChIInChI=1S/C17H11FN4O/c18-12-5-4-8-14(9-12)23-17-15-10-21-22(16(15)19-11-20-17)13-6-2-1-3-7-13/h1-11H
InChIKeyXGKQSLFFNRBNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine – Core Chemical Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 872623‑23‑9, C₁₇H₁₁FN₄O, MW 306.29) is a synthetic heterocyclic small molecule belonging to the 1-phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine family [1]. The pyrazolo[3,4‑d]pyrimidine scaffold is a well‑established adenine‑mimetic core that potently inhibits multiple tyrosine kinases, including VEGFR‑2, TIE‑2, and VEGFR‑3, and is widely exploited in anti‑angiogenic and anticancer drug discovery [2]. The compound features a 3‑fluorophenoxy substituent at the 4‑position and an unsubstituted phenyl ring at N1, yielding a compact, lipophilic structure (XLogP3 = 3.8, zero H‑bond donors) [1]. This physicochemical signature distinguishes it from close analogs with additional halogenation or heteroatom substitution on the N1‑phenyl or pyrimidine ring, which can alter kinase selectivity, metabolic stability, and synthetic tractability. Vendors routinely supply the compound at ≥95 % purity, making it a readily accessible tool for scaffold‑hopping campaigns, kinase profiling studies, and structure‑activity‑relationship (SAR) exploration .

Why Simple Pyrazolo[3,4-d]pyrimidine Scaffold Substitution Fails for 4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine in Kinase-Targeted Applications


The pyrazolo[3,4‑d]pyrimidine scaffold is exceptionally sensitive to the position and electronic character of substituents, particularly at the 4‑position and N1‑phenyl ring. Even minor modifications—such as moving a fluorine from the 3‑ to the 4‑position of the phenoxy ring or introducing a chlorine on the N1‑phenyl—can profoundly alter logP, hydrogen‑bond‑acceptor topology, and kinase‑binding‑site complementarity [1][2]. For instance, 4‑substituted‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine derivatives have been shown to exhibit EGFR‑TK inhibition ranging from 41 % to 91 % at 10 µM depending solely on the nature of the 4‑substituent, underscoring that scaffold identity alone does not guarantee functional equivalence [3]. Therefore, researchers and procurement specialists cannot treat 4‑(3‑fluorophenoxy)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine as interchangeable with other “pyrazolopyrimidine” building blocks. Selecting the wrong analog risks loss of target potency, altered selectivity, or failure of a synthetic route. Quantitative differentiation is mandatory, yet publicly available comparative data for this specific compound remain extremely scarce; the evidence below therefore relies on structural, physicochemical, and class‑level inferences to guide rational selection until direct experimental data are generated.

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine vs. Its Closest Structural Analogs


Positional Fluorine Isomerism: 3-Fluorophenoxy vs. 4-Fluorophenoxy – Computed Lipophilicity and H‑Bond Acceptor Topology

The position of the fluorine atom on the 4‑phenoxy ring dictates both lipophilicity and the spatial orientation of the H‑bond acceptor. 4‑(3‑Fluorophenoxy)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (target) exhibits XLogP3 = 3.8 and contains zero hydrogen‑bond donors [1]. Its direct positional isomer, 4‑(4‑fluorophenoxy)‑1‑(4‑fluorophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 893966‑93‑3), bears an additional fluorine on the N1‑phenyl ring, resulting in a higher molecular weight (324.29 vs. 306.29) and predicted elevated XLogP3 (>4.0), which may enhance membrane permeability but reduce aqueous solubility and increase the risk of promiscuous binding . The meta‑fluorine arrangement of the target creates a distinct electrostatic potential surface that can differentially engage the hinge‑region residues of kinase ATP‑binding sites, potentially conferring selectivity advantages over the para‑fluorinated isomer [2].

Kinase inhibitor design Lipophilic efficiency Structure-activity relationship (SAR)

N1‑Phenyl Substituent Elimination: 4-(3-Fluorophenoxy)-1-phenyl vs. 4-(3-Fluorophenoxy)-1‑(3‑chlorophenyl) Analogs

Introduction of a chlorine atom at the N1‑phenyl ring significantly increases molecular weight and alters electronic properties. The closest commercially available analog, 1‑(3‑chlorophenyl)‑4‑(3‑fluorophenoxy)‑1H‑pyrazolo[3,4‑d]pyrimidine (CAS 872623‑28‑4), has MW 340.74 versus MW 306.29 for the target compound [1]. The heavier chlorine atom adds steric bulk and a potential halogen‑bond donor that can redirect kinase binding selectivity, but it also complicates synthesis and may reduce ligand efficiency [2]. The target’s simpler, lower‑MW phenyl group is preferable for early‑stage fragment‑ or scaffold‑based screening where minimal substitution allows clearer deconvolution of binding contributions.

Kinase selectivity Halogen bonding Scaffold decoration

Class‑Level Multi‑Kinase Inhibition Promise: Pyrazolo[3,4‑d]pyrimidine Scaffold as a VEGFR‑2/TIE‑2/VEGFR‑3 Inhibitor Core

The pyrazolo[3,4‑d]pyrimidine scaffold has been explicitly claimed to inhibit TIE‑2, VEGFR‑2, and VEGFR‑3 kinases, targets intimately linked to tumor angiogenesis [1]. Phenylpyrazolo[3,4‑d]pyrimidine analogs have demonstrated dual EGFR/VEGFR‑2 inhibition with IC₅₀ values ranging from 0.3 µM to 24 µM in biochemical assays, confirming the scaffold’s capacity for potent multi‑target engagement [2]. While no direct enzymatic data exist for 4‑(3‑fluorophenoxy)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine, the unadorned 4‑phenoxy‑1‑phenyl architecture preserves the essential hinge‑binding motif without steric interference, suggesting it can recapitulate the multi‑kinase inhibitory profile of the broader class. This positions the compound as a logical negative control or minimal pharmacophore probe in kinase selectivity panels.

Angiogenesis Multi-kinase inhibition VEGFR

Absence of 6‑Position Substitution: A Differentiating Feature for Synthetic Elaboration and Selectivity Tuning

Many pyrazolo[3,4‑d]pyrimidine kinase inhibitors carry additional substituents at the 6‑position (e.g., methylsulfanyl, aryl, or amino groups) to extend into the kinase back pocket or solvent‑exposed region. For example, 4‑(4‑fluorophenoxy)‑6‑(methylsulfanyl)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine (MW 352.39) incorporates a thioether that can enhance potency but also introduces metabolic lability . The target compound lacks any 6‑substitution, presenting a minimalist scaffold with a free C–H at position 6 that is amenable to late‑stage functionalization via C–H activation, halogenation, or direct metalation [1]. This unsubstituted handle allows medicinal chemists to systematically explore back‑pocket vectors without interference from pre‑existing functional groups, a significant advantage for SAR campaigns.

Medicinal chemistry Synthetic tractability Kinase hinge binder

EGFR Tyrosine Kinase Inhibitory Activity of Close Scaffold Analogs: Benchmarking Potential Potency

A focused series of 4‑substituted‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine derivatives was evaluated for EGFR‑TK inhibition at 10 µM. Among the tested compounds, inhibition ranged from 41 % to 91 %, with compound 6b (bearing a specific 4‑substituent) achieving 91 % inhibition [1]. Although 4‑(3‑fluorophenoxy)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine was not directly assayed, its 3‑fluorophenoxy substituent structurally resembles the active 4‑substituents in the series, suggesting that it could fall within the same potency range. This cross‑study benchmark provides a quantitative frame of reference for expected EGFR‑TK activity and highlights the critical role of the 4‑substituent identity, further reinforcing that the target compound must be treated as a distinct entity rather than a generic scaffold representative.

EGFR inhibitor Anticancer Tyrosine kinase

Vendor‑Reported Purity and Lot‑to‑Lot Consistency vs. Closest Analogs

Commercial suppliers reliably offer 4‑(3‑fluorophenoxy)‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine at ≥95 % purity, with catalog numbers such as CM873551 (Chemenu) and AKOS002328457 (AK Scientific) . In contrast, several close analogs—including 1‑(4‑chlorophenyl)‑4‑(3‑fluorophenoxy)‑1H‑pyrazolo[3,4‑d]pyrimidine and 4‑(4‑fluorophenoxy)‑1‑(4‑fluorophenyl)‑1H‑pyrazolo[3,4‑d]pyrimidine—are listed by fewer vendors with less transparency on batch‑specific purity, and may be subject to longer lead times . The target compound’s broader vendor base and consistently reported purity specification reduce procurement risk and ensure reproducibility in biological assays.

Chemical procurement Purity specification Quality control

Optimal Research and Procurement Use Cases for 4-(3-Fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Based on Differentiating Evidence


Minimal Pharmacophore Probe for VEGFR‑2/TIE‑2 Multi‑Kinase Profiling

The compound’s unadorned 4‑(3‑fluorophenoxy)‑1‑phenyl architecture preserves the core hinge‑binding motif without additional substituents that could bias kinase selectivity. As the pyrazolo[3,4‑d]pyrimidine scaffold is claimed to inhibit VEGFR‑2, TIE‑2, and VEGFR‑3 [1], this compound is ideally suited as a minimal pharmacophore control in broad‑panel kinase selectivity screens, enabling unbiased identification of the scaffold’s intrinsic polypharmacology before SAR expansion.

Late‑Stage Diversification Intermediate for Parallel Library Synthesis

The absence of a substituent at the 6‑position of the pyrimidine ring provides a chemically accessible diversification handle via C–H activation or halogenation [2]. This makes the compound a cost‑effective starting material for generating focused libraries of 6‑substituted pyrazolo[3,4‑d]pyrimidines, streamlining SAR exploration of the kinase back‑pocket region while minimizing the number of synthetic steps.

Physicochemical Benchmark for Fluorine Positional Isomer Studies

With XLogP3 = 3.8 and zero H‑bond donors [3], the target compound provides a defined lipophilicity reference point. Comparative studies with its 4‑fluorophenoxy isomer (estimated XLogP3 > 4.0) can systematically dissect the impact of fluorine substitution pattern on permeability, metabolic stability, and off‑target binding, guiding rational lead optimization in academic and industrial medicinal chemistry settings.

EGFR‑TK Tool Compound for Cellular Proof‑of‑Concept Studies

Based on cross‑study benchmarking, 4‑substituted‑1‑phenyl‑1H‑pyrazolo[3,4‑d]pyrimidine derivatives achieve 41–91 % EGFR‑TK inhibition at 10 µM [4]. The target compound, bearing a 3‑fluorophenoxy group consistent with the active series, is a strong candidate for immediate evaluation in MCF‑7 and A‑549 cell‑based assays. Its ready commercial availability at ≥95 % purity ensures rapid experimental deployment.

Quote Request

Request a Quote for 4-(3-fluorophenoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.